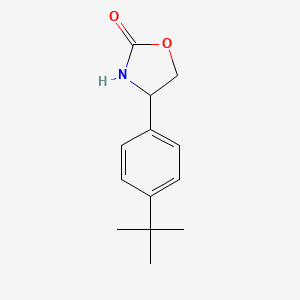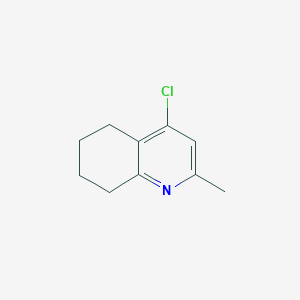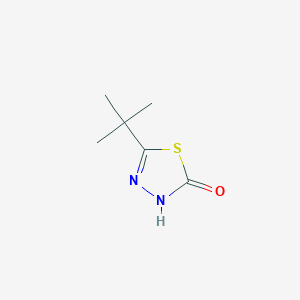
(1-Cyclohexenyl)acetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Cyclohexenyl)acetaldehyde is an organic compound with the molecular formula C8H12O It is a derivative of cyclohexene, where an acetaldehyde group is attached to the cyclohexene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(1-Cyclohexenyl)acetaldehyde can be synthesized through several methods. One common method involves the reaction of cyclohexanone with morpholine in the presence of p-toluenesulfonic acid as a catalyst. The reaction is carried out in toluene under reflux conditions, and the product is obtained by distillation .
Industrial Production Methods
Industrial production of this compound typically involves the use of Grignard reagents. For example, a Grignard reagent prepared from halogenated ethanol acetal can be used to synthesize this compound .
Analyse Des Réactions Chimiques
Types of Reactions
(1-Cyclohexenyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted cyclohexene derivatives.
Applications De Recherche Scientifique
(1-Cyclohexenyl)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances and flavoring agents.
Mécanisme D'action
The mechanism of action of (1-Cyclohexenyl)acetaldehyde involves its interaction with various molecular targets. It can act as an electrophile, reacting with nucleophiles in biological systems. The pathways involved in its mechanism of action include:
Enzyme Inhibition: It can inhibit certain enzymes by forming covalent bonds with active site residues.
Signal Transduction: It can modulate signal transduction pathways by interacting with receptor proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexanone: A ketone derivative of cyclohexane.
Cyclohexanol: An alcohol derivative of cyclohexane.
Cyclohexene: A simple alkene derivative of cyclohexane.
Uniqueness
(1-Cyclohexenyl)acetaldehyde is unique due to the presence of both an alkene and an aldehyde functional group in its structure. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry .
Propriétés
IUPAC Name |
2-(cyclohexen-1-yl)acetaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c9-7-6-8-4-2-1-3-5-8/h4,7H,1-3,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBOBLKQSJBKASY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CC=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(benzylamino)ethyl]phosphonicacidhydrochloride](/img/structure/B6601264.png)

![10-methyl-2H,3H-[1,4]dioxino[2,3-f]quinolin-6-amine](/img/structure/B6601280.png)
![9-methyl-2H-[1,3]dioxolo[4,5-f]quinolin-5-amine](/img/structure/B6601282.png)








![[1-(bromomethyl)cyclopropyl]methanol](/img/structure/B6601358.png)
